![molecular formula C21H23N5O2 B4438181 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide](/img/structure/B4438181.png)
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide
Overview
Description
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a tetrazole derivative, which is a class of compounds that possess diverse biological activities.
Mechanism of Action
The mechanism of action of 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide is not fully understood. However, studies have suggested that this compound exerts its anticancer effects by inhibiting the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Additionally, this compound has been found to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can cause DNA damage, induce apoptosis, and inhibit cell cycle progression in cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide in lab experiments is its potential as an anticancer agent. This compound has been found to exhibit cytotoxic effects on various cancer cell lines, making it a potential candidate for the development of new cancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route of this compound to minimize its potential toxicity.
Future Directions
There are several future directions that can be explored in the research of 2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide. One of the major areas of interest is the development of this compound as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration route of this compound to maximize its anticancer effects while minimizing its potential toxicity. Additionally, studies can be conducted to explore the potential applications of this compound in other fields, such as anti-inflammatory and analgesic agents.
Scientific Research Applications
2-{5-[4-(benzyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide has been found to have potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
N-cyclopentyl-2-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20(22-18-8-4-5-9-18)14-26-24-21(23-25-26)17-10-12-19(13-11-17)28-15-16-6-2-1-3-7-16/h1-3,6-7,10-13,18H,4-5,8-9,14-15H2,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRDYUDXFGZEHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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